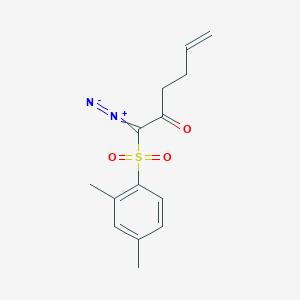![molecular formula C17H20N4O5 B14176867 2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine CAS No. 922713-82-4](/img/structure/B14176867.png)
2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the 4-amino group of the cytidine base, where a 4-methylphenylcarbamoyl group is attached
準備方法
The synthesis of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using standard protecting groups such as silyl ethers.
Carbamoylation: The protected 2’-deoxycytidine is then reacted with 4-methylphenyl isocyanate under mild conditions to form the carbamoyl derivative.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine.
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the 4-methylphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: The compound is studied for its potential to interfere with DNA replication and repair processes, making it a useful tool in molecular biology research.
Industry: The compound can be used in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine involves its incorporation into DNA during replication. The presence of the 4-methylphenylcarbamoyl group can hinder the normal function of DNA polymerases, leading to the termination of DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
類似化合物との比較
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound, which lacks the 4-methylphenylcarbamoyl modification.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and certain cancers.
2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties.
The uniqueness of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine lies in its specific modification, which can confer unique biological properties and potential therapeutic applications not seen with other nucleoside analogs.
特性
CAS番号 |
922713-82-4 |
|---|---|
分子式 |
C17H20N4O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H20N4O5/c1-10-2-4-11(5-3-10)18-16(24)19-14-6-7-21(17(25)20-14)15-8-12(23)13(9-22)26-15/h2-7,12-13,15,22-23H,8-9H2,1H3,(H2,18,19,20,24,25)/t12-,13+,15+/m0/s1 |
InChIキー |
CNRFIOABQWZFRY-GZBFAFLISA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
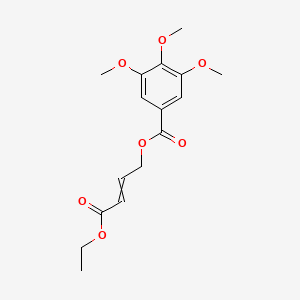
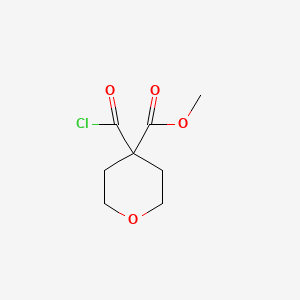
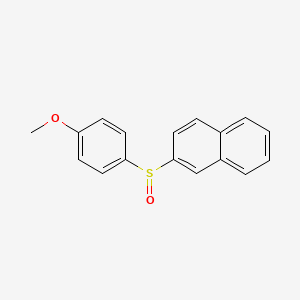
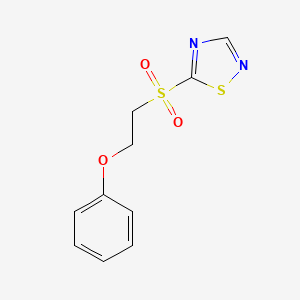
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
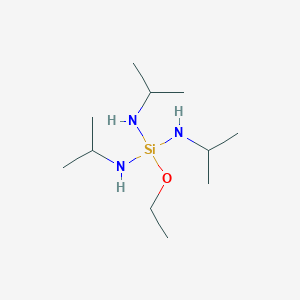
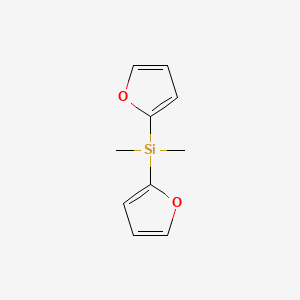


![4-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B14176843.png)
